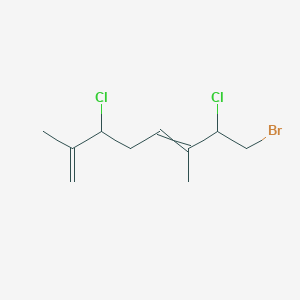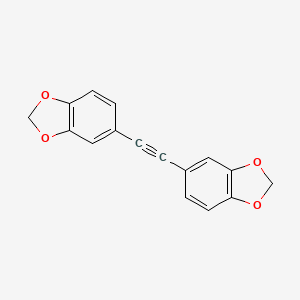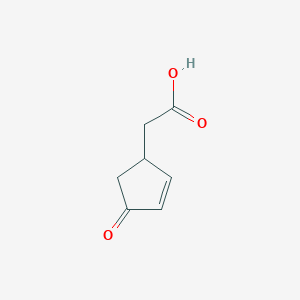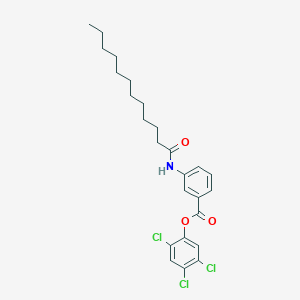
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate is a chemical compound known for its unique structure and properties It is composed of a trichlorophenyl group attached to a benzoate moiety through a dodecanoylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate typically involves the reaction of 2,4,5-trichlorophenol with 3-(dodecanoylamino)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pH control systems. The product is then purified through various techniques such as crystallization, distillation, or chromatography to achieve the required quality for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The trichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dodecanoylamino linkage may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate, known for its use as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.
2,4,5-Trichloroaniline: A compound with similar structural features, used in the synthesis of dyes and pigments.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long dodecanoylamino chain enhances its lipophilicity, making it more effective in certain applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
79564-99-1 |
|---|---|
Molekularformel |
C25H30Cl3NO3 |
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) 3-(dodecanoylamino)benzoate |
InChI |
InChI=1S/C25H30Cl3NO3/c1-2-3-4-5-6-7-8-9-10-14-24(30)29-19-13-11-12-18(15-19)25(31)32-23-17-21(27)20(26)16-22(23)28/h11-13,15-17H,2-10,14H2,1H3,(H,29,30) |
InChI-Schlüssel |
VGBUXLYKDCJEHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








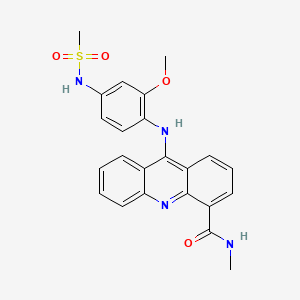


![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

